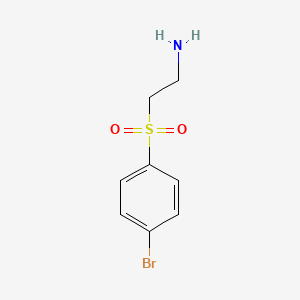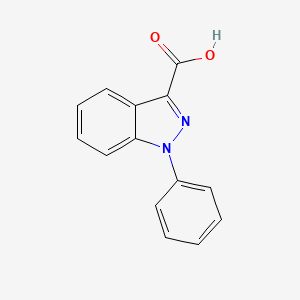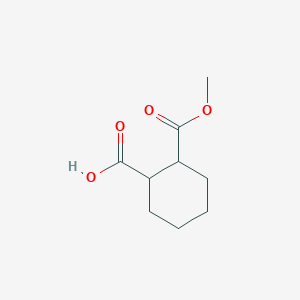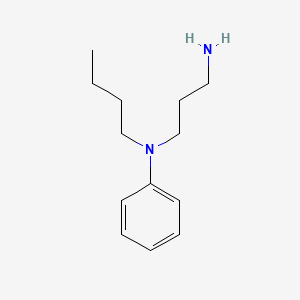
N-Butyl-N-phenylpropane-1,3-diamine
Overview
Description
N-Butyl-N-phenylpropane-1,3-diamine is a chemical compound that is employed as a pharmaceutical intermediate . It is an important raw material used in organic synthesis, agrochemicals, and dye stuffs . The molecular weight of this compound is 186.3375 .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the methods includes the desymmetrisation of 1,3-propanediamine derivatives in organic solvent . This process leads to the preparation of optically active amines . Another method involves the use of N-Boc-1,3-propanediamine, which is used in the synthesis of spermidine analogues and the preparation of pharmacologically active compounds .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C11H26N2 . The structure can also be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. For instance, the desymmetrisation of 1,3-propanediamine derivatives involves enzymatic reactions . The compound also reacts with air and water, and may be sensitive to prolonged exposure to these elements .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 0.8±0.1 g/cm3, a boiling point of 192.3±8.0 °C at 760 mmHg, and a refractive index of 1.444 . It is also insoluble in water .Scientific Research Applications
Solvent and Separation Applications
One significant application of N-Butyl-N-phenylpropane-1,3-diamine-related compounds is in the field of solvents and separations. Domańska et al. (2016) focused on the experimental data of activity coefficients at infinite dilution for several solutes in ionic liquid, highlighting the compound's potential as an alternative solvent for the separation of alkenes from alkanes Domańska et al., 2016.
Neuroprotective Effects
Another notable application is in the field of neurology, where compounds related to this compound, such as 3-N-Butylphthalide, have shown significant neuroprotective effects. Abdoulaye and Guo (2016) discussed the compound's potential in improving outcomes post-stroke and managing several neurological disorders, demonstrating the multifaceted therapeutic potential of these compounds Abdoulaye & Guo, 2016.
Antioxidant Properties
The antioxidant effectiveness of para-phenylene diamines, closely related to this compound, has been quantitatively interpreted using quantum-chemical calculations by Breza and Jelemenská (2022). This study emphasizes the compound's potential in rubber additive applications and its role in stabilizing various materials against oxidative stress Breza & Jelemenská, 2022.
Agricultural and Environmental Impact
In agriculture, research by Bremner (1995) has shed light on the role of similar compounds in nitrogen fertilization and the challenges associated with their use. This research highlights the environmental and agricultural implications of using these chemicals as fertilizers, underscoring the need for efficient and environmentally friendly alternatives Bremner, 1995.
Polymer Synthesis
Furthermore, the controlled/living polymerization of renewable vinyl monomers into bio-based polymers, as discussed by Satoh (2015), illustrates the broader implications of these compounds in sustainable materials science. This research underscores the potential of this compound-related compounds in developing high-performance bio-based polymers Satoh, 2015.
Safety and Hazards
Future Directions
The future directions for N-Butyl-N-phenylpropane-1,3-diamine could involve further exploration of its potential uses in pharmaceuticals and agrochemicals . Additionally, its role as an inhibitor of aminopeptidase N/CD13 (APN) suggests potential applications in the development of anti-cancer and anti-inflammatory drugs .
Properties
IUPAC Name |
N'-butyl-N'-phenylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-2-3-11-15(12-7-10-14)13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBHXUOVLUFJHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCN)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 4-[(5-amino-2-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B3154030.png)
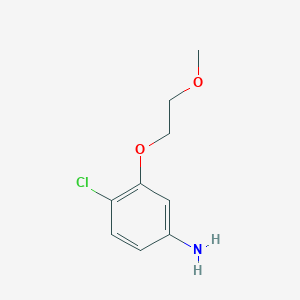

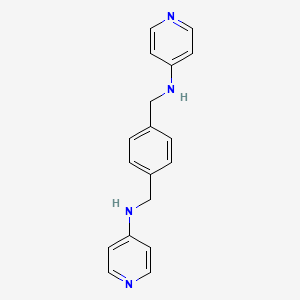



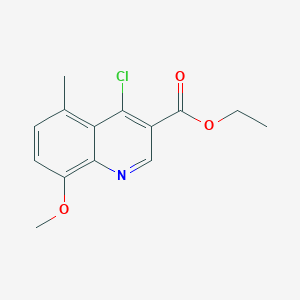
![[2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine](/img/structure/B3154121.png)
